molecular formula C9H14O2 B1219086 5-Norbornene-2,3-dimethanol CAS No. 85-39-2

5-Norbornene-2,3-dimethanol

Cat. No.: B1219086
CAS No.: 85-39-2
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Norbornene-2,3-dimethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31985. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

Research conducted by Pourjavadi and Mirjalili (2000) demonstrated the use of 5-Norbornene-2,3-dimethanol in the synthesis of novel methacrylic monomers and polymethacrylates. These polymers exhibited high thermal stability and good solubility in common organic solvents, indicating potential applications in material science and engineering (Pourjavadi & Mirjalili, 2000).

Chemical Synthesis

Sun Yu-an (2007) explored the synthesis of 5-Norbornene-2,3-dicarboxylic acid dimethyl ester using this compound. The study achieved a yield higher than 89.6%, highlighting its efficiency in organic synthesis (Sun Yu-an, 2007).

Catalysis in Polymerization

Zhang et al. (2022) utilized this compound in the synthesis of a ruthenium-based carbene catalyst for olefin metathesis. This catalyst showed high efficacy in producing Z-stereoretentive products, indicating its utility in fine chemical synthesis (Zhang et al., 2022).

Metathesis Polymerization

Ashirov et al. (2014) studied the metathesis copolymerization of isomeric 5-norbornenes using a ruthenium carbene complex. The study provided insights into the relative reactivity of these compounds, which is crucial for developing advanced polymer materials (Ashirov et al., 2014).

Scaffolding in Polymer Chemistry

Sutthasupa and Sanda (2018) reported the synthesis of macroporous scaffolds using this compound. These scaffolds showed potential for biomedical applications due to their unique structural properties and cytocompatibility (Sutthasupa & Sanda, 2018).

Biomedical Applications

Brown et al. (1999) discovered that 5-Norbornene-2,2-dimethanol induces melanogenesis in cultured cells, demonstrating its potential in dermatological applications (Brown et al., 1999).

Analytical Chemistry

Buchmeiser, Seeber, and Tessadri (2000) utilized polymers derived from this compound for the on-line preconcentration of lanthanides in rock digests, indicating its application in analytical chemistry and material sciences (Buchmeiser, Seeber, & Tessadri, 2000).

Mechanism of Action

The endo-5-norbornene-2,3-dimethanol plays a crucial role in the Heck/Suzuki cascade reaction by preventing the transmetalation of the aryl-palladium complex .

Biochemical Analysis

Biochemical Properties

5-Norbornene-2,3-dimethanol plays a significant role in biochemical reactions, particularly in the context of asymmetric synthesis. It has been shown to interact with enzymes and proteins, facilitating specific biochemical transformations. For instance, in the presence of palladium catalysts, this compound can promote asymmetric Heck/Suzuki cascade reactions, which are crucial for the synthesis of complex organic molecules . These interactions are primarily characterized by the compound’s ability to stabilize transition states and prevent unwanted side reactions, thereby enhancing the efficiency and selectivity of the biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in biotechnology and medicine. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling proteins, leading to changes in downstream gene expression and metabolic pathways . These effects are crucial for understanding how this compound can be utilized in therapeutic applications and cellular engineering.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a ligand for certain enzymes, either inhibiting or activating their activity depending on the context of the reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its application in laboratory settings. Studies have shown that this compound remains stable under various conditions, but its effects can change over extended periods . For instance, prolonged exposure to certain environmental factors may lead to the gradual degradation of this compound, affecting its efficacy in biochemical reactions. Understanding these temporal effects is vital for optimizing its use in research and industrial applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular functions . At higher doses, this compound can induce toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic and research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical transformations. It can influence metabolic flux and alter the levels of specific metabolites For example, in the presence of certain enzymes, this compound can undergo oxidation or reduction reactions, leading to the formation of new compounds with distinct biochemical properties

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in particular cellular compartments . These interactions are essential for determining the localization and concentration of this compound within cells, which in turn influences its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Properties

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHPVIMEQGKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005320
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-39-2, 699-97-8
Record name 5-Norbornene-2,3-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Norbornene-2,3-dimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Norbornene-2-endo,3-endo-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Norbornene-2,3-dimethanol
Reactant of Route 2
5-Norbornene-2,3-dimethanol
Reactant of Route 3
Reactant of Route 3
5-Norbornene-2,3-dimethanol
Reactant of Route 4
Reactant of Route 4
5-Norbornene-2,3-dimethanol
Reactant of Route 5
5-Norbornene-2,3-dimethanol
Reactant of Route 6
5-Norbornene-2,3-dimethanol
Customer
Q & A

Q1: What is the significance of 5-Norbornene-2,3-dimethanol in organic synthesis?

A: this compound plays a crucial role as a chiral building block in asymmetric synthesis. For instance, it's a key starting material in the synthesis of an optically active thromboxane A2 (TXA2) antagonist. [, ] This antagonist has potential therapeutic applications due to TXA2's involvement in various physiological processes, including platelet aggregation and smooth muscle contraction.

Q2: How has this compound been utilized in the development of novel catalysts?

A: Researchers have successfully synthesized a Z-stereoretentive ruthenium carbene catalyst by utilizing this compound. [] This catalyst demonstrated high selectivity towards the Z-isomer in ring-opening cross-metathesis reactions with styrene derivatives. Such selectivity is valuable for synthesizing polymers and fine chemicals with specific stereochemical properties, which can significantly influence their applications and biological activities.

Q3: Can you explain the role of this compound in palladium-catalyzed cascade reactions?

A: In palladium-catalyzed Heck/Suzuki cascade reactions, this compound acts as a crucial additive. [] It hinders the undesired transmetalation of the aryl-palladium complex, a side reaction that can lead to the formation of unwanted byproducts. By suppressing this side reaction, the desired cascade reaction proceeds efficiently, leading to the formation of complex molecules from simple starting materials in a single step. This efficiency is highly desirable in organic synthesis as it can simplify reaction procedures and increase overall yields.

Q4: Are there any environmental concerns associated with this compound derivatives?

A: While this compound itself isn't extensively studied for its environmental impact, one of its derivatives, endosulfan (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol cyclic sulfite), is a known insecticide with documented environmental concerns. [] Studies have shown that endosulfan can persist in the environment and accumulate in various organisms, potentially leading to adverse effects. This highlights the importance of carefully evaluating the environmental impact of any novel compound, even those derived from seemingly benign precursors.

Q5: How can lipase enzymes be utilized in the context of this compound?

A: Lipase-catalyzed transesterification has been successfully employed to synthesize chiral cis-endo-5-norbornene-2,3-dimethanol monoacetate. [, ] This enzymatic approach offers a sustainable and environmentally friendly alternative to traditional chemical methods, as enzymes are biodegradable and reactions can be performed under mild conditions. The resulting chiral monoacetate serves as a valuable building block in the synthesis of optically active compounds, such as the aforementioned TXA2 antagonist.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.